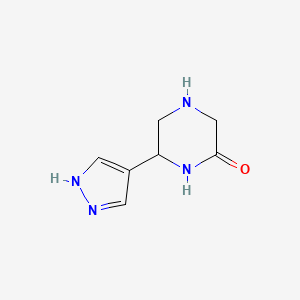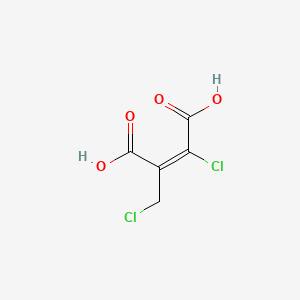
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is an organic compound with the molecular formula C5H4Cl2O4 It is a derivative of butenedioic acid, where two chlorine atoms are substituted at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid typically involves the chlorination of maleic acid or its derivatives. One common method is the reaction of maleic anhydride with chlorine gas in the presence of a catalyst. The reaction conditions usually include a temperature range of 0-50°C and a solvent such as carbon tetrachloride or chloroform to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large reactors where maleic anhydride is continuously fed and chlorinated under controlled conditions. The product is then purified through distillation or crystallization techniques to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives of fumaric acid.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated fumaric acid derivatives.
Reduction: Dechlorinated butenedioic acid derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is used as a reagent for synthesizing other complex organic molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its chlorinated structure can interact with biological molecules, providing insights into the mechanisms of chlorinated organic compounds in biological systems.
Medicine
In medicine, this compound is investigated for its potential use as a precursor in the synthesis of pharmaceutical compounds. Its reactivity and functional groups make it a candidate for developing new drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its chlorinated structure imparts unique properties to the materials, such as increased resistance to degradation and improved mechanical strength.
Wirkmechanismus
The mechanism of action of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic acid: A non-chlorinated derivative of butenedioic acid.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Chloromethyl maleic anhydride: A related compound with a similar chlorinated structure.
Uniqueness
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is unique due to its specific chlorination pattern and the presence of both chlorine and carboxylic acid functional groups
Eigenschaften
CAS-Nummer |
215226-74-7 |
|---|---|
Molekularformel |
C5H4Cl2O4 |
Molekulargewicht |
198.99 g/mol |
IUPAC-Name |
(Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+ |
InChI-Schlüssel |
XCQFNBRZFLBACO-NSCUHMNNSA-N |
Isomerische SMILES |
C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl |
Kanonische SMILES |
C(C(=C(C(=O)O)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


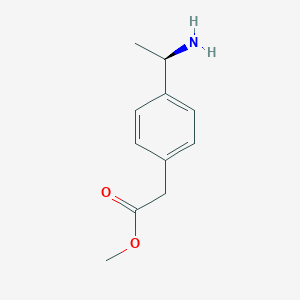
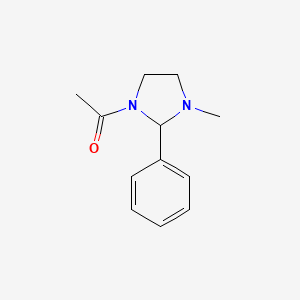
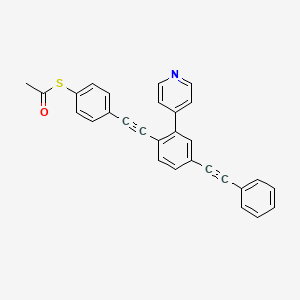
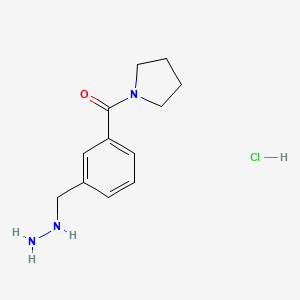
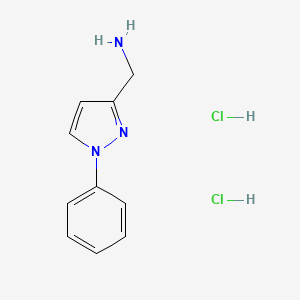
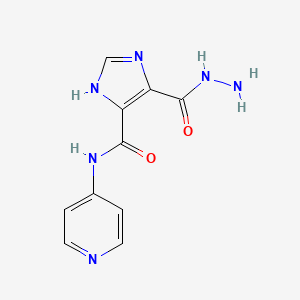

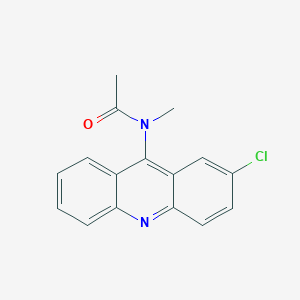
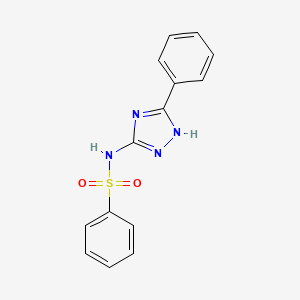
![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)
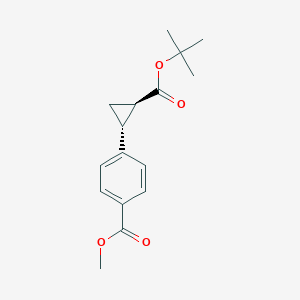
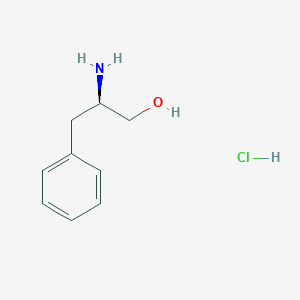
![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)
